Cas no 1009681-03-1 (2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid)

2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-{[(3,4-dichlorophenyl)sulfonyl]amino}-4-(methylthio)butanoic acid
- 2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
- ((3,4-DICHLOROPHENYL)SULFONYL)METHIONINE
- 2-[(3,4-dichlorophenyl)sulfonylamino]-4-methylsulfanyl-butanoic Acid
- Z45637278
- 2-[(3,4-dichlorobenzene)sulfonamido]-4-(methylsulfanyl)butanoic acid
- 2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoicacid
- 2-[(3,4-dichlorophenyl)sulfonylamino]-4-(methylthio)butyric acid
- SR-01000050011
- BDBM73727
- HMS2670F19
- 2-[(3,4-dichlorophenyl)sulfonylamino]-4-methylsulfanylbutanoic acid
- 2-[(3,4-dichlorophenyl)sulfonylamino]-4-(methylthio)butanoic acid
- SMR000371865
- AKOS008943798
- EN300-08364
- G20187
- CHEMBL1423594
- SR-01000050011-1
- cid_3865566
- 1009681-03-1
- MLS000776620
-
- Inchi: InChI=1S/C11H13Cl2NO4S2/c1-19-5-4-10(11(15)16)14-20(17,18)7-2-3-8(12)9(13)6-7/h2-3,6,10,14H,4-5H2,1H3,(H,15,16)
- InChI Key: PHIVQMNSQNDMDW-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 356.966306g/mol
- Monoisotopic Mass: 356.966306g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 7
- Complexity: 427
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 117Ų
- XLogP3: 2.8
- Molecular Weight: 358.3g/mol
2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P019JIF-5g |
2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
1009681-03-1 | 95% | 5g |
$1185.00 | 2023-12-27 | |
Enamine | EN300-08364-0.25g |
2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
1009681-03-1 | 95% | 0.25g |
$116.0 | 2023-10-28 | |
Enamine | EN300-08364-5.0g |
2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
1009681-03-1 | 95% | 5.0g |
$908.0 | 2023-06-30 | |
Enamine | EN300-08364-2.5g |
2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
1009681-03-1 | 95% | 2.5g |
$614.0 | 2023-10-28 | |
Aaron | AR019JQR-500mg |
2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
1009681-03-1 | 95% | 500mg |
$325.00 | 2025-02-14 | |
Aaron | AR019JQR-50mg |
2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
1009681-03-1 | 95% | 50mg |
$98.00 | 2025-02-14 | |
Aaron | AR019JQR-2.5g |
2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
1009681-03-1 | 95% | 2.5g |
$870.00 | 2023-12-16 | |
1PlusChem | 1P019JIF-50mg |
2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
1009681-03-1 | 95% | 50mg |
$124.00 | 2023-12-27 | |
Enamine | EN300-08364-10g |
2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
1009681-03-1 | 95% | 10g |
$1346.0 | 2023-10-28 | |
Aaron | AR019JQR-250mg |
2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid |
1009681-03-1 | 95% | 250mg |
$185.00 | 2025-02-14 |
2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid Related Literature
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
O. Yu. Emelina,I. V. Vorotyntsev,E. S. Grebennikova,A. N. Petukhov,A. I. Akhmetshina,T. S. Sazanova,V. V. Loskutov RSC Adv., 2015,5, 65674-65683
-
3. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
Additional information on 2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
Introduction to 2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic Acid (CAS No. 1009681-03-1)
2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid
The compound with the CAS number 1009681-03-1 is a specialized organic molecule that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, formally known as 2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid, belongs to a class of molecules that exhibit unique chemical and biological properties, making it a valuable subject of study for researchers aiming to develop novel therapeutic agents.
In recent years, there has been a growing interest in sulfonamide derivatives due to their broad spectrum of biological activities. Sulfonamides are known for their ability to interact with biological targets in various ways, often leading to the development of drugs with potent pharmacological effects. The presence of both chloro and methylsulfanyl groups in the molecular structure of this compound suggests that it may exhibit enhanced binding affinity and selectivity towards specific biological receptors.
The structural features of 2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid make it an intriguing candidate for further investigation. The sulfonamido group (-SO₂NH₂) is a well-known pharmacophore that can form hydrogen bonds with various biological targets, including enzymes and receptors. This property is particularly useful in drug design, as it allows for the creation of molecules with high specificity and affinity.
The dichlorobenzene moiety in the molecule adds another layer of complexity, potentially influencing both the solubility and metabolic stability of the compound. Additionally, the methylsulfanyl group (-SCH₃) can contribute to the overall bioactivity by modulating the electronic properties of the molecule. These structural elements collectively contribute to the unique chemical profile of this compound, making it a promising candidate for further exploration in medicinal chemistry.
Recent studies have shown that sulfonamide derivatives can be effective in treating a variety of diseases, including infections, inflammation, and cancer. The ability of these compounds to inhibit key biological pathways has made them a cornerstone in drug development. For instance, certain sulfonamides have been found to inhibit bacterial enzymes such as dihydropteroate synthase, which is essential for bacterial folate synthesis.
The synthesis of 2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid involves multiple steps that require careful optimization to ensure high yield and purity. The process typically begins with the functionalization of a suitable precursor molecule, followed by the introduction of the sulfonamido and methylsulfanyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions and nucleophilic substitution reactions are often employed to achieve the desired molecular structure.
Once synthesized, this compound can be subjected to various biochemical assays to evaluate its potential therapeutic effects. These assays may include enzyme inhibition studies, cell-based assays, and animal models to assess its efficacy and safety profile. The results from these studies can provide valuable insights into the compound's mechanism of action and its potential as a lead compound for drug development.
In conclusion, 2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid (CAS No. 1009681-03-1) is a structurally complex and biologically active molecule with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive candidate for further investigation into novel therapeutic agents. As research in sulfonamide derivatives continues to advance, compounds like this one are likely to play a crucial role in the development of next-generation drugs.
1009681-03-1 (2-(3,4-dichlorobenzenesulfonamido)-4-(methylsulfanyl)butanoic acid) Related Products
- 1080-44-0(N-p-Tosylglycine)
- 80-30-8(N-Cyclohexyl-4-methylbenzenesulfonamide)
- 80745-10-4(H-Arg(Mtr)-OH H2O)
- 92198-73-7((1-Tosylpyrrolidine-2,5-diyl)dimethanol)
- 4353-32-6(H-Arg(Tos)-OH)
- 4816-80-2(N-Tosyl-L-glutamic Acid)
- 13505-32-3(N-(p-Toluenesulfonyl)-L-phenylalanine)
- 1159-15-5(Tosyl-L-arginine)
- 2645-02-5(Methyl2-(4-methylphenylsulfonamido)acetate)
- 93725-00-9(Diethyl1-tosylpyrrolidine-2,5-dicarboxylate)




